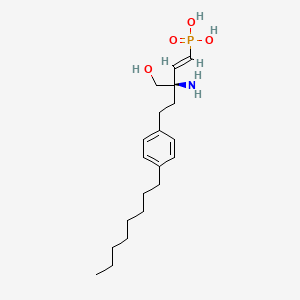![molecular formula C22H24O9 B13839359 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro Ketoprofen Beta-D-Glucuronide (Mixture of Diastereomers) is a metabolite of racemic Ketoprofen. It is a compound with the molecular formula C22H24O9 and a molecular weight of 432.42. This compound is often used in research related to neurology and proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Ketoprofen Beta-D-Glucuronide involves the glucuronidation of dihydro ketoprofen. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the dihydro ketoprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods
Industrial production of Dihydro Ketoprofen Beta-D-Glucuronide follows similar principles but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Dihydro Ketoprofen Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
Dihydro Ketoprofen Beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of ketoprofen.
Biology: Investigated for its role in biological systems, particularly in the metabolism and excretion of drugs.
Medicine: Studied for its potential therapeutic effects and its role in drug metabolism.
Industry: Used in the development of pharmaceuticals and as a standard in quality control processes
作用机制
The mechanism of action of Dihydro Ketoprofen Beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of ketoprofen, it is involved in the glucuronidation pathway, which is a major phase II metabolic pathway. This pathway facilitates the excretion of drugs and their metabolites by making them more water-soluble .
相似化合物的比较
Similar Compounds
Ketoprofen: The parent compound from which Dihydro Ketoprofen Beta-D-Glucuronide is derived.
Ibuprofen Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug (NSAID).
Naproxen Glucuronide: A glucuronide metabolite of naproxen, another NSAID.
Uniqueness
Dihydro Ketoprofen Beta-D-Glucuronide is unique due to its specific structure and the presence of multiple diastereomers. This uniqueness allows for distinct interactions with biological systems and specific applications in research .
属性
分子式 |
C22H24O9 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,15-19,22-26H,1H3,(H,27,28)/t11?,15?,16-,17-,18+,19-,22-/m0/s1 |
InChI 键 |
MBJCDFJNDKPDMW-NJRUAEKSSA-N |
手性 SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


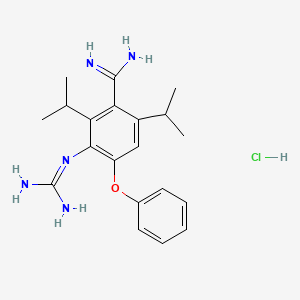
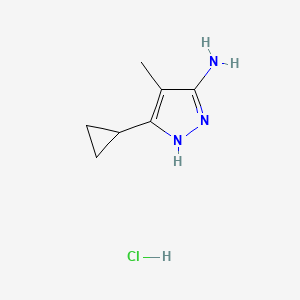
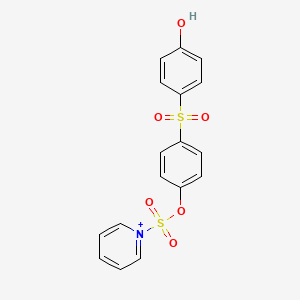
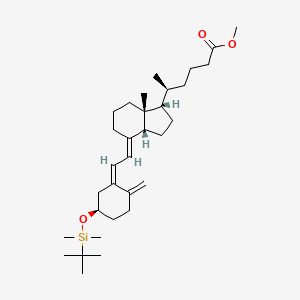
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
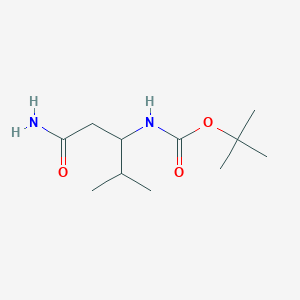
![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
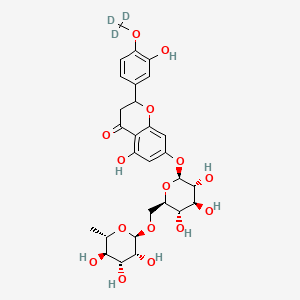
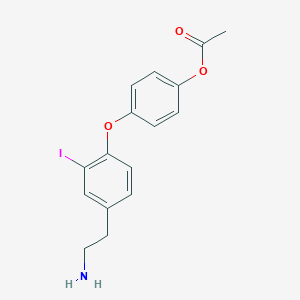

![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
